molecular formula C22H18N2O5 B281941 2-({2-[(2-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid

2-({2-[(2-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid

Cat. No. B281941
M. Wt: 390.4 g/mol
InChI Key: JAMCNYIBSTYVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(2-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid, commonly known as MABA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MABA is a benzoic acid derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of MABA is not fully understood. However, studies have suggested that MABA may exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. MABA may also modulate the expression of genes involved in oxidative stress and apoptosis.
Biochemical and Physiological Effects:
MABA has been shown to exhibit various biochemical and physiological effects. Studies have reported that MABA can reduce inflammation and oxidative stress, induce apoptosis in cancer cells, and inhibit angiogenesis. MABA has also been reported to exhibit analgesic and antipyretic effects.

Advantages and Limitations for Lab Experiments

MABA has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, MABA has some limitations, such as its poor solubility in water and limited availability.

Future Directions

There are several future directions for MABA research. One potential area of research is the development of MABA-based drugs for the treatment of inflammatory and oxidative stress-related diseases. Another area of research is the synthesis of MABA derivatives with improved solubility and bioavailability. Additionally, MABA can be used as a building block for the synthesis of new materials with potential applications in various fields.

Synthesis Methods

MABA can be synthesized through various methods, including the reaction of 2-aminobenzoic acid with 2-methoxyaniline and phosgene, the reaction of 2-methoxyaniline with phosgene and 2-aminobenzoic acid, and the reaction of 2-methoxyaniline with phosgene and 2-chlorobenzoic acid. The yield and purity of MABA vary depending on the synthesis method used.

Scientific Research Applications

MABA has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. MABA has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a building block for the synthesis of various compounds, such as peptide nucleic acids and metal-organic frameworks.

properties

Molecular Formula

C22H18N2O5

Molecular Weight

390.4 g/mol

IUPAC Name

2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C22H18N2O5/c1-29-19-13-7-6-12-18(19)24-21(26)16-10-4-5-11-17(16)23-20(25)14-8-2-3-9-15(14)22(27)28/h2-13H,1H3,(H,23,25)(H,24,26)(H,27,28)

InChI Key

JAMCNYIBSTYVKI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O

solubility

58.6 [ug/mL]

Origin of Product

United States

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